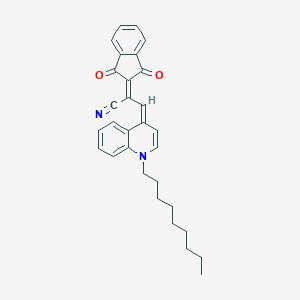
2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide is a fluorinated organic compound characterized by the presence of six fluorine atoms and two phenethyl groups attached to a pentanediamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropentanediamine and phenethyl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from several hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂ in acidic medium, KMnO₄ in neutral or alkaline medium.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Similar in structure but lacks the phenethyl groups.
2,2,3,3,4,4-Hexafluoro-1,5-diaminopentane: Contains amino groups instead of amide groups.
2,2,3,3,4,4-Hexafluoro-1,5-diphenylpentane: Contains phenyl groups instead of phenethyl groups.
Uniqueness
2,2,3,3,4,4-Hexafluoro-N~1~,N~5~-diphenethylpentanediamide is unique due to the presence of both fluorine atoms and phenethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological interactions.
Eigenschaften
Molekularformel |
C21H20F6N2O2 |
|---|---|
Molekulargewicht |
446.4g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluoro-N,N'-bis(2-phenylethyl)pentanediamide |
InChI |
InChI=1S/C21H20F6N2O2/c22-19(23,17(30)28-13-11-15-7-3-1-4-8-15)21(26,27)20(24,25)18(31)29-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,28,30)(H,29,31) |
InChI-Schlüssel |
LTYUYVRHQSXJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(=O)NCCC2=CC=CC=C2)(F)F)(F)F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(=O)NCCC2=CC=CC=C2)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dicyano-2-(3-iodophenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B390970.png)
![6-(1-Adamantyl)-2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B390972.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B390975.png)
![1-(1-adamantylcarbonyl)-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390978.png)
![2,2-Dimethyl-5-[(5-nitrofuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B390980.png)
![3-(1-adamantylcarbonyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390981.png)
![2-(4-NITROBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B390982.png)
![2-[(3-Phenoxyphenyl)methylidene]propanedinitrile](/img/structure/B390983.png)

![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390986.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390987.png)
![1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B390989.png)
![2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B390990.png)

